Methylmercaptan sodium Methylmercaptan sodium
Brand Name: Vulcanchem
CAS No.:
VCID: VC14437960
InChI: InChI=1S/CH4S.Na/c1-2;/h2H,1H3;
SMILES:
Molecular Formula: CH4NaS
Molecular Weight: 71.10 g/mol

Methylmercaptan sodium

CAS No.:

Cat. No.: VC14437960

Molecular Formula: CH4NaS

Molecular Weight: 71.10 g/mol

* For research use only. Not for human or veterinary use.

Methylmercaptan sodium -

Specification

Molecular Formula CH4NaS
Molecular Weight 71.10 g/mol
Standard InChI InChI=1S/CH4S.Na/c1-2;/h2H,1H3;
Standard InChI Key XHXXWWGGXFUMAJ-UHFFFAOYSA-N
Canonical SMILES CS.[Na]

Introduction

Chemical Identity and Structural Characteristics

Methylmercaptan sodium (CAS 5188-07-8) is an ionic compound comprising a sodium cation (Na⁺) and a methanethiolate anion (CH₃S⁻). Its molecular structure, represented by the SMILES notation CS.[Na], confirms the ionic bond between the sodium ion and the sulfur-centered anion . The compound typically exists as a white to light beige or light brown powder, with purity levels ranging from 90% to 95% in technical and commercial grades .

Molecular and Spectroscopic Data

  • Molecular Formula: CH₃NaS

  • Molecular Weight: 70.08 g/mol (calculated from isotopic composition) .

  • InChI Key: XHXXWWGGXFUMAJ-UHFFFAOYSA-N .

  • UV-Visible Spectral Properties: While methylmercaptan sodium itself lacks distinct UV-vis absorption bands, its derivative methyl mercaptan exhibits characteristic absorption when complexed with agents like cobinamide, showing shifts in the 300–400 nm range .

Physical and Chemical Properties

Methylmercaptan sodium is hygroscopic and requires storage under ambient conditions to prevent decomposition . Key properties include:

PropertyValue/DescriptionSource
AppearanceWhite to light beige powder
Purity (Iodimetric Titration)90–106%
SolubilitySoluble in polar solvents (e.g., water, ethanol)
StabilityDecomposes in acidic conditions to release CH₃SH

The compound’s reactivity with acids is a critical safety consideration, as it liberates methyl mercaptan gas, a potent toxicant .

Synthesis and Industrial Production

Methylmercaptan sodium is synthesized via the reaction of methyl mercaptan with sodium hydroxide:
CH3SH+NaOHCH3SNa+H2O\text{CH}_3\text{SH} + \text{NaOH} \rightarrow \text{CH}_3\text{SNa} + \text{H}_2\text{O}
This exothermic reaction is typically conducted under controlled conditions to avoid premature release of CH₃SH . Industrial production emphasizes inert atmospheres to mitigate oxidation risks, given the compound’s sensitivity to moisture and carbon dioxide .

Applications in Research and Industry

Chemical Synthesis

Toxicity and Mechanisms of Action

Methyl mercaptan, released from methylmercaptan sodium, inhibits cytochrome c oxidase, disrupting cellular respiration and reducing ATP production . Key findings from in vitro and in vivo studies include:

  • Cellular Effects: Exposure to CH₃SH (50–100 ppm) reduces oxygen consumption rates by 40–60% in mammalian cells, accompanied by ATP depletion and activation of stress kinases like JNK .

  • Animal Models:

    • Mice: Lethal exposure (600 ppm for 30 min) resulted in 100% mortality; intramuscular cobinamide (20 mg/kg) achieved 100% survival .

    • Rabbits: Two cobinamide doses (50 mg/kg) rescued 92% of subjects from CH₃SH-induced hypotension and apnea .

Analytical Methods and Detection

The OSHA Method 26 outlines a gas chromatography (GC)-based approach for methyl mercaptan detection, applicable to quality control of methylmercaptan sodium :

  • Sampling: Airborne CH₃SH is trapped on mercuric acetate-impregnated filters.

  • Regeneration: Treatment with HCl releases CH₃SH, which is extracted into methylene chloride.

  • Analysis: GC with flame photometric detection (FPD) achieves a reliable quantitation limit of 0.027 ppm .

Recent Advances in Antidote Development

The 2022 study by PMC researchers demonstrated cobinamide’s efficacy as a methyl mercaptan antidote :

  • Binding Affinity: Cobinamide binds CH₃SH with a dissociation constant (KdK_d) of 84 μM.

  • Rescue Mechanisms:

    • Restores cellular oxygen consumption by 80% within 1 hour.

    • Normalizes ATP levels and suppresses JNK activation.

These findings highlight cobinamide’s potential for clinical use in CH₃SH poisoning, though human trials remain pending.

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